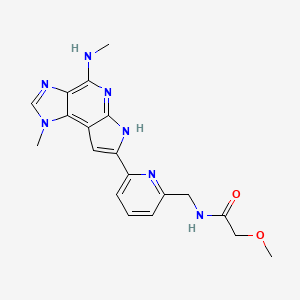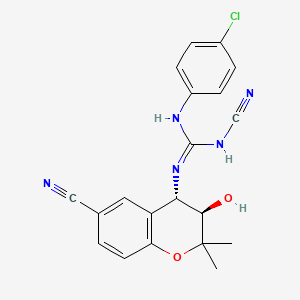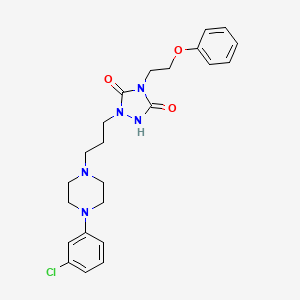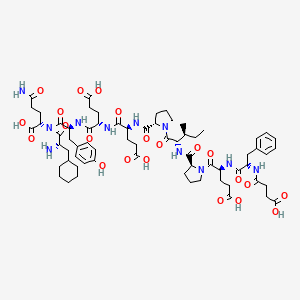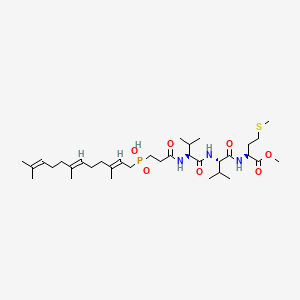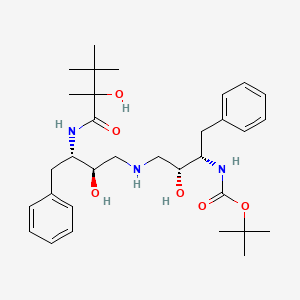
4'-ヒドロキシダサチニブ
説明
BMS-748730, also known as 4′-Hydroxy Dasatinib, is a Dasatinib metabolite.
科学的研究の応用
がん治療
ダサチニブは強力な抗がん剤です . これは第2世代のチロシンキナーゼ阻害剤(TKI)であり、イマチニブよりも300倍強力です . これは、さまざまな種類の白血病およびがん患者を治療する可能性を秘めています .
白血病の治療
ダサチニブは、フィラデルフィア染色体陽性急性リンパ性白血病および慢性加速性骨髄性白血病の2次治療として使用されています . 場合によっては、3次治療としても使用されます .
チロシンキナーゼの阻害
ダサチニブはチロシンキナーゼの阻害剤であり、Breakpoint Cluster Region-Abelson(BCR-ABL)、KITプロトオンコジーン、受容体チロシンキナーゼ(KIT遺伝子)、およびSRCファミリーキナーゼ(SFK)も阻害します . また、イマチニブ抵抗性細胞にも作用します および、がん細胞の増殖を助ける他のさまざまなタンパク質にも作用します .
胃がんの治療
胃がん(GC)におけるSRC活性の亢進により、GCに対するダサチニブの治療的応用の必要性が生じています . ダサチニブの効果はGC細胞株によって異なります .
マルチターゲットキナーゼ阻害剤
ダサチニブはマルチターゲットキナーゼ阻害剤です . その標的は、BCR-ABL、SRCファミリーキナーゼ、およびさまざまながんキナーゼなどです . これは、未変異BCR-ABLキナーゼをインビトロで阻害する際に、イマチニブの325倍強力です .
その他のキナーゼの阻害
ダサチニブは、BCR-ABLに加えて、ほとんどのイマチニブ抵抗性BCR-ABL変異体に対して阻害活性を示します . また、c-KIT、PDGFRβ、およびエフリン受容体キナーゼなど、複数の他のキナーゼにも活性を示します .
作用機序
Target of Action
4’-Hydroxy Dasatinib, also known as BMS-748730, primarily targets the BCR-ABL tyrosine kinase, which is a chimeric protein associated with the uncontrolled activity of the ABL tyrosine kinase . This protein is involved in the pathogenesis of chronic myelogenous leukemia (CML) and acute lymphocytic leukemia (ALL) . In addition to BCR-ABL, 4’-Hydroxy Dasatinib also inhibits several SRC-family kinases .
Mode of Action
4’-Hydroxy Dasatinib interacts with its targets by binding to both active and inactive conformations of the ABL kinase domain . This is unlike imatinib, another tyrosine kinase inhibitor used for the treatment of CML and Ph-positive ALL, which only inhibits the active conformation . By inhibiting the BCR-ABL tyrosine kinase, 4’-Hydroxy Dasatinib halts the proliferation of leukemia cells .
Biochemical Pathways
4’-Hydroxy Dasatinib affects several biochemical pathways. It inhibits the proliferation, adhesion, migration, and invasion of cells via the inhibition of Src tyrosine kinase, affecting the SFK/FAK and PI3K/PTEN/Akt pathways .
Pharmacokinetics
4’-Hydroxy Dasatinib is orally available and is rapidly absorbed, with the time for maximal serum concentration varying between 0.25 and 1.5 hours . It is extensively metabolized prior to being eliminated, with most of the administered radioactivity being eliminated in the feces (85%). Urine recovery accounts for less than 4% of the dose . The metabolism of 4’-Hydroxy Dasatinib involves several enzymes, including the CYP3A4 isoform of CYP450, flavin-containing monooxygenase 3 (FMO3), and uridine 5’-diphospho-glucuronosyltransferase (UGT) .
Result of Action
The molecular and cellular effects of 4’-Hydroxy Dasatinib’s action include the inhibition of cell proliferation, adhesion, migration, and invasion . It also induces defects in spindle generation, cell cycle arrest, and centrosome alterations in leukemic cells, tumor cell lines, and normal cells .
Action Environment
The action, efficacy, and stability of 4’-Hydroxy Dasatinib can be influenced by various environmental factors. For instance, the absorption and metabolism of 4’-Hydroxy Dasatinib can be affected by the patient’s diet . Furthermore, the exposure-response relationship of 4’-Hydroxy Dasatinib varies highly among patients, suggesting that individual patient characteristics can influence the drug’s action .
特性
IUPAC Name |
N-(2-chloro-4-hydroxy-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN7O3S/c1-13-9-15(32)10-16(23)20(13)28-21(33)17-12-24-22(34-17)27-18-11-19(26-14(2)25-18)30-5-3-29(4-6-30)7-8-31/h9-12,31-32H,3-8H2,1-2H3,(H,28,33)(H,24,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTXGSVGHHVHNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474432 | |
| Record name | UNII-7EW75J44EY | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
910297-57-3 | |
| Record name | N-(2-Chloro-4-hydroxy-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=910297-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BMS-748730 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910297573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | UNII-7EW75J44EY | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BMS-748730 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EW75J44EY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





